molecular formula C14H12F2N2O3S B2388093 Ethyl 2-(2,6-difluorobenzamido)-4-methylthiazole-5-carboxylate CAS No. 313395-42-5

Ethyl 2-(2,6-difluorobenzamido)-4-methylthiazole-5-carboxylate

Cat. No. B2388093
CAS RN: 313395-42-5
M. Wt: 326.32
InChI Key: UMLSLTDPGAFGQI-UHFFFAOYSA-N
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Description

The compound “Ethyl 2-(2,6-difluorobenzamido)-4-methylthiazole-5-carboxylate” is a chemical compound with potential applications in various fields . It is a derivative of 2-Aminothiazole, and there are two conformational isomers in the unit cell .


Molecular Structure Analysis

The molecular structure of “Ethyl 2-(2,6-difluorobenzamido)-4-methylthiazole-5-carboxylate” is complex. The presence of the fluorine atoms in the compound is responsible for its non-planarity, with a dihedral angle of -27° between the carboxamide and the aromatic ring . In the unit cell, there are two independent molecules having only slightly different bond lengths, torsion angles, and the corresponding dihedral angles of the two molecules are also different .

Scientific Research Applications

Synthetic Modifications and Applications in Antimicrobial Studies

Ethyl 2-amino-4-methylthiazole-5-carboxylate, a derivative closely related to Ethyl 2-(2,6-difluorobenzamido)-4-methylthiazole-5-carboxylate, has been extensively studied for its antimicrobial properties. Synthetic modifications of this compound have led to the synthesis of various derivatives, which were then evaluated for their antimicrobial activities against strains of bacteria such as Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pyogenes, as well as fungi including Candida albicans, Aspergillus niger, and Aspergillus clavatus. The structure-activity relationship was further explored using 3D-QSAR analysis, providing insights into the molecular framework that governs antimicrobial efficacy (Desai, Bhatt, & Joshi, 2019).

Versatile Intermediates for Trifluoromethyl Heterocycles Synthesis

The compound Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, which shares a structural motif with Ethyl 2-(2,6-difluorobenzamido)-4-methylthiazole-5-carboxylate, serves as a highly versatile intermediate in the synthesis of a wide array of trifluoromethyl heterocycles. Through rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions, a diverse set of trifluoromethyl-oxazoles, thiazoles, imidazoles, 1,2,4-triazines, and pyridines have been synthesized, showcasing the compound's utility in organic synthesis and drug development (Honey, Pasceri, Lewis, & Moody, 2012).

Application in Fluorescent Probes for Biothiol Detection

Ethyl 2-(4-(acryloyloxy)-3-formylphenyl)-4-methylthiazole-5-carboxylate, a compound similar to Ethyl 2-(2,6-difluorobenzamido)-4-methylthiazole-5-carboxylate, has been employed in the development of a colorimetric and ratiometric fluorescent probe. This probe offers a rapid, sensitive, and selective detection of biothiols in physiological media, such as cysteine, homocysteine, and glutathione, which are crucial for various biological functions. The probe's fluorescence intensity significantly increases in the presence of these biothiols, making it a valuable tool for bioimaging and analytical chemistry applications (Wang, Zhu, Jiang, Hua, Na, & Li, 2017).

properties

IUPAC Name

ethyl 2-[(2,6-difluorobenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F2N2O3S/c1-3-21-13(20)11-7(2)17-14(22-11)18-12(19)10-8(15)5-4-6-9(10)16/h4-6H,3H2,1-2H3,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMLSLTDPGAFGQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=C(C=CC=C2F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F2N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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